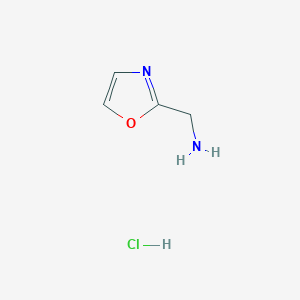
3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride
説明
“3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1221722-50-4 . Its molecular weight is 276.77 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-[(2-methylphenoxy)methyl]benzenecarboximidamide hydrochloride . The InChI code for this compound is 1S/C15H16N2O.ClH/c1-11-5-2-3-8-14(11)18-10-12-6-4-7-13(9-12)15(16)17;/h2-9H,10H2,1H3,(H3,16,17);1H .科学的研究の応用
Crystal Structure and Hydrogen Bonding
- Studies on similar compounds like 4-methoxy-N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamide have revealed insights into crystal structures and hydrogen bonding. These structures exhibit strong intramolecular N-H...N hydrogen bonding and additional intermolecular hydrogen bonds forming chains or sheets, which can be relevant for understanding the properties of similar compounds like 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride (Boere et al., 2011).
Coordination Polymers and Magnetic Properties
- Hydrothermal reactions involving related compounds have led to the synthesis of new coordination polymers with specific structural and magnetic properties. This can inform the potential applications of 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride in materials science and magnetism (Osman & Liu, 2019).
Synthesis and Application in Polymer Stabilization
- Related compounds have been synthesized for use as thermostabilizers in materials like polypropylene, suggesting potential applications of 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride in enhancing material stability (Aghamali̇yev et al., 2018).
Fluorescence Quenching Chemosensors
- Compounds with similar structures have been developed as fluorescence-quenching chemosensors, indicating potential applications of 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride in detecting specific ions or molecules (Pawar et al., 2015).
Catalysis and Chemical Reactions
- Studies on similar compounds have explored their roles in catalytic systems, such as the synthesis of benzimidazoles, suggesting potential catalytic applications for 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride (Khazaei et al., 2011).
Benzene Hydroxylation
- Research involving the hydroxylation of benzene in the presence of nitrite/nitrous acid in aqueous solutions can be relevant for understanding the chemical behavior of similar compounds under various conditions (Vione et al., 2004).
Safety And Hazards
特性
IUPAC Name |
3-[(2-methylphenoxy)methyl]benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c1-11-5-2-3-8-14(11)18-10-12-6-4-7-13(9-12)15(16)17;/h2-9H,10H2,1H3,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILBPWVXPVYGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC(=CC=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)






![ethyl 4-[1H-1,3-benzodiazol-2-yl(cyano)methylidene]piperidine-1-carboxylate](/img/structure/B1421360.png)

![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)

